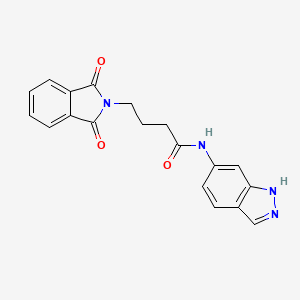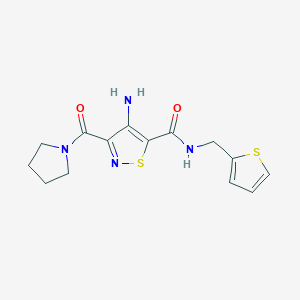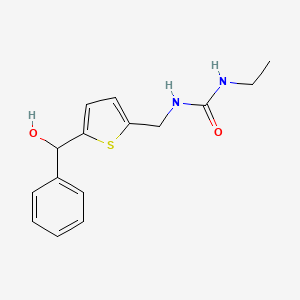
4-(1,3-dioxoisoindolin-2-yl)-N-(1H-indazol-6-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of “4-(1,3-dioxoisoindolin-2-yl)-N-(1H-indazol-6-yl)butanamide” involves the reaction of N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines . This process is carried out under catalyst-free conditions using water as an eco-friendly solvent . The reactions involve simple work-up with high yields .
Molecular Structure Analysis
The molecular weight of “this compound” is 348.362.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are eco-friendly and involve the use of water as a solvent . The reactions involve simple work-up with high yields .
科学的研究の応用
Anticonvulsant Evaluation
Synthesis and Evaluation : A series of N-(2-(benzylamino)-1-substituted-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide derivatives were synthesized. These compounds were evaluated as potential anticonvulsant candidates, showing significant ability to suppress convulsions generated by electrical seizures. Notably, some derivatives displayed an increase in protective index over phenytoin, a standard in anticonvulsant drug discovery (Ahuja, Husain, & Siddiqui, 2014).
Pharmacological Evaluation of GABA Analogs : New γ-aminobutyric acid (GABA) derivatives synthesized from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid were tested for anticonvulsant properties. Some compounds showed promising activity in various seizure models, indicating their potential as anticonvulsant agents (Yadav et al., 2011).
Anticancer and Antioxidant Activity
- Novel Derivatives for Anticancer Activity : Synthesis of novel derivatives incorporating 1,3-dioxoisoindolin-2-yl moieties led to compounds with significant antioxidant activity, surpassing even ascorbic acid in some cases. Some derivatives exhibited potent anticancer activity against specific cancer cell lines (Tumosienė et al., 2020).
Anti-inflammatory Agents
- Evaluation as Anti-inflammatory Agents : A series of novel derivatives containing the 1,3-dioxoisoindolin-2-yl moiety showed promising anti-inflammatory activity in both in vitro and in vivo models. Molecular docking studies suggested a potential mechanism of interaction with human serum albumin (Nikalje, Hirani, & Nawle, 2015).
Antimicrobial Activity
- Synthesis for Antimicrobial Activity : Compounds synthesized using (dioxoisoindolin-2-yl)phenylacetic acid demonstrated promising antimicrobial activities, highlighting the potential use of these derivatives in developing new antimicrobial agents (Bedair et al., 2006).
特性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(1H-indazol-6-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-17(21-13-8-7-12-11-20-22-16(12)10-13)6-3-9-23-18(25)14-4-1-2-5-15(14)19(23)26/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,20,22)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWFDCYMXQTEDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2378078.png)
![2-chloro-N-(2,4-difluorophenyl)-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2378079.png)
![3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2378085.png)



![2-(4-acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2378090.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide](/img/structure/B2378096.png)


![4-(6-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2378099.png)
![Carbamic acid, [4-(bromomethyl)-2-chlorophenyl]-, 1,1-dimethylethyl ester](/img/structure/B2378100.png)
![N-[4-(2-hydroxy-2-methylpropoxy)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2378101.png)